N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives, characterized by the presence of a piperidine ring and a benzamide structure. This compound is of interest in medicinal chemistry due to its potential pharmacological applications.
This compound can be classified as an aryl sulfonamide due to the presence of a sulfonyl group attached to a piperidine moiety. It is synthesized from commercially available precursors, which makes it accessible for research purposes. The compound's structure allows for various modifications, enhancing its utility in drug design and development.
The synthesis of N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide typically involves several steps:
N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide has a complex molecular structure that can be represented by its molecular formula . The key features include:
The molecular weight is approximately 320.44 g/mol, and its structure can be visualized using various chemical drawing software or databases such as PubChem.
N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide can undergo several chemical reactions typical for sulfonamides:
These reactions are essential for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide is primarily related to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. The sulfonamide moiety often plays a critical role in binding interactions due to its ability to form hydrogen bonds and ionic interactions with target sites.
For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in inflammatory processes or cancer progression by modulating signaling pathways like NF-kB activation .
The physical properties of N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant data from studies suggest that modifications in substituents can significantly affect these properties, influencing both solubility and bioactivity .
N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide has potential applications in various fields:
N-Cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide represents a structurally sophisticated scaffold integrating three pharmacologically significant elements: a sulfonamide moiety, a benzamide core, and an N-cyclohexyl substituent. This compound (PubChem CID: 1068516) exemplifies modern medicinal chemistry's strategic approach to designing multifunctional agents capable of addressing complex therapeutic challenges [1]. Its molecular architecture combines the established biological activities of sulfonamide-based pharmacophores with the target versatility of benzamide derivatives, positioning it as a privileged structure in pharmaceutical innovation. The incorporation of the piperidine ring enhances metabolic stability and facilitates blood-brain barrier penetration, while the cyclohexyl group contributes to conformational rigidity and lipophilicity modulation. This comprehensive review examines the historical development of its core pharmacophores and its emerging role in combating multidrug-resistant pathogens through novel mechanisms of action.
The therapeutic journey of sulfonamides began with the serendipitous discovery of Prontosil Rubrum in 1932, marking the dawn of the antibiotic era. This breakthrough revealed that the sulfonamide functional group (–SO₂NH–) served as a privileged structure capable of diverse biological interactions. Over subsequent decades, systematic structural exploration demonstrated that sulfonamide derivatives could be optimized for enhanced target affinity and pharmacokinetic properties through strategic substitutions on both the sulfur and nitrogen atoms [2]. The compound class reached a significant milestone with the patenting of sulfamoyl benzamide derivatives (exemplified by US7297796B2), which introduced the critical innovation of N-linked heterocyclic substitutions on the sulfonamide nitrogen [2]. This design paradigm significantly expanded the therapeutic landscape by improving metabolic stability and enabling novel target engagements beyond traditional antibiotic applications.
The structural evolution of sulfonamide pharmacophores progressed through several generations:
Table 1: Key Milestones in Sulfonamide Pharmacophore Development
Time Period | Structural Innovation | Therapeutic Advancement | Representative Patent |
---|---|---|---|
1930-1950 | Simple aryl sulfonamides | Antibacterial chemotherapy | – |
1960-1980 | Heterocyclic substitutions | Diuretics, antiepileptics | – |
1990-2010 | Piperidinylsulfonyl benzamides | Targeted protein modulation | US7297796B2 [2] |
2010-Present | Structure-guided sulfamoyl modifications | Immunomodulation, anticancer | WO2015173163 |
Contemporary structure-activity relationship (SAR) studies have demonstrated that the piperidin-1-ylsulfonyl moiety in compounds like N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide provides exceptional three-dimensionality to the pharmacophore, enabling optimal vectoring for target interactions. Research documented in Bioorganic & Medicinal Chemistry reveals that modifications at the piperidine nitrogen (Site F modifications) significantly influence biological activity profiles [3]. For instance, introducing hydrophilic substituents at this position enhances water solubility and reduces plasma protein binding, while lipophilic extensions improve membrane permeability and central nervous system penetration. The constrained geometry of the piperidine ring also minimizes off-target interactions compared to flexible alkyl chains, contributing to improved therapeutic indices.
The immunomodulatory potential of sulfamoyl benzamides represents the most recent evolutionary leap. High-throughput screening of sulfamoyl benzamidothiazole derivatives revealed their capacity to potentiate NF-κB activation when combined with Toll-like receptor (TLR)-4 agonists like monophosphoryl lipid A (MPLA) [3]. This co-adjuvant activity significantly enhances antigen-specific antibody titers in vaccination models – a property directly attributable to the sulfamoyl pharmacophore's electronic configuration. The sustained NF-κB activation observed with optimized derivatives highlights how strategic sulfonamide modifications can unlock novel immunopharmacological applications beyond traditional antimicrobial uses.
Benzamide derivatives have reemerged as strategic countermeasures against multidrug-resistant pathogens through their capacity for target-specific inhibition and evasion of conventional resistance mechanisms. The benzamide core (–C₆H₄–CONH–) provides a planar, electron-rich platform that enables π-π stacking interactions with microbial enzyme active sites while allowing extensive structural diversification at both the carbonyl and amide nitrogen positions. N-Cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide exemplifies this versatility, with its cyclohexyl group introducing steric bulk that circumvents efflux pump recognition – a common resistance mechanism in Gram-positive pathogens [10].
The resurgence of benzamide-based antimicrobial design stems from several pharmacological advantages:
Table 2: Structural Features and Antimicrobial Applications of Benzamide Derivatives
Structural Feature | Chemical Impetus | Resistance Countermeasure | Pathogen Target |
---|---|---|---|
N-Cyclohexyl group | Conformational restriction | Evades efflux pumps | MRSA, VRE |
Piperidinylsulfonyl | Enhanced membrane penetration | Overcomes permeability barriers | Gram-negative bacilli |
Halogenated benzoyl ring | Electronic modulation | Bypasses target mutations | Drug-resistant tuberculosis |
Bioisosteric replacements (oxadiazoles) | Metabolic stability | Prevents enzymatic degradation | ESKAPE pathogens |
Recent innovations have leveraged benzamide bioisosterism to overcome enzymatic degradation pathways. 1,2,4-Oxadiazole-based benzamide isosteres demonstrate significantly enhanced stability against β-lactamases and other hydrolytic enzymes produced by multidrug-resistant Gram-negative pathogens [9]. These bioisosteric replacements maintain the planar configuration and hydrogen-bonding capacity of traditional benzamides while exhibiting superior resistance to enzymatic hydrolysis. Computational analyses confirm that oxadiazole-containing benzamide analogs achieve tighter binding affinities to penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional β-lactam antibiotics [9].
Natural product-inspired benzamide design represents another promising approach against drug-resistant infections. Compounds like marinopyrroles (bis-chlorinated benzamide-pyrrole hybrids) exhibit potent activity against vancomycin-resistant Enterococcus faecium (VRE) and MRSA through novel mechanisms that disrupt membrane potential and inhibit ATP synthesis [10]. Similarly, synthetic analogs of lynamicins incorporate halogenated benzamide components that generate reactive oxygen species selectively in bacterial cells, circumventing conventional resistance pathways. These strategic integrations of benzamide with complementary bioactive scaffolds demonstrate how compounds like N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide can serve as versatile platforms for addressing the escalating challenge of antimicrobial resistance.
The strategic incorporation of sulfonamide and benzamide pharmacophores into unified chemical architectures represents a sophisticated approach to modern drug discovery. N-Cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide exemplifies how rational scaffold design can integrate historical pharmacological wisdom with contemporary targeting strategies to address evolving therapeutic challenges. As resistance mechanisms grow increasingly complex, such hybrid structures offer multidimensional targeting capabilities essential for next-generation antimicrobial development.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3